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hemoglobin Belliard

Hemoglobin variant detection Alkaline cellulose acetate electrophoresis Clinical laboratory diagnostics

Hb Belliard (α56 Lys→Asn) is not interchangeable with positional analogs Hb Port Huron, Hb Thailand or Hb Shaare Zedek. Its unique 1-charge electrophoretic shift, distinct CE peak and HPLC retention ensure unambiguous method validation. Use it as a benign, non-hazardous proficiency testing material or HPLC/CE resolution benchmark. Verify your screening platform's specificity with the definitive α56 reference standard.

Molecular Formula C11H9BrMg
Molecular Weight 0
CAS No. 121448-72-4
Cat. No. B1169049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin Belliard
CAS121448-72-4
Synonymshemoglobin Belliard
Molecular FormulaC11H9BrMg
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 171 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemoglobin Belliard (CAS 121448-72-4): A Rare α56(E5) Lys→Asn Variant for Hemoglobinopathy Reference Standard Procurement


Hemoglobin Belliard (Hb Belliard) is a rare human α-globin chain structural variant arising from a point mutation at codon 56 of the HBA1 gene (c.171G>C or c.171G>T), resulting in a lysine-to-asparagine substitution at position 56 of the α-chain (α56(E5) Lys→Asn) [1]. First characterized by Wajcman et al. in 1989 in an asymptomatic Spanish subject, and subsequently re-identified in a 2017 case report of a 68-year-old Indian immigrant, Hb Belliard is classified as a clinically silent, benign variant with normal oxygen affinity and normal hematological parameters in the heterozygous state [2][3]. The variant belongs to a distinctive subclass of α56(E5) position mutants—a residue located in the E5 helix near the heme-binding pocket—that includes Hb Port Huron (Lys→Arg), Hb Thailand (Lys→Thr), and Hb Shaare Zedek (Lys→Glu), each exhibiting unique physicochemical and detection profiles despite sharing the same mutated residue position [1][4]. This guide provides comparator-anchored evidence to support informed procurement decisions when selecting Hb Belliard as a reference standard, calibrator, or research material versus its closest positional analogs.

Why Hemoglobin Belliard Cannot Be Interchanged with Other α56 Positional Variants in Analytical Workflows


Although Hb Belliard, Hb Port Huron, Hb Thailand, and Hb Shaare Zedek all arise from missense mutations at the identical α56(E5) lysine residue, their divergent amino acid substitutions—asparagine, arginine, threonine, and glutamic acid, respectively—produce fundamentally different net charge alterations, electrophoretic migration patterns, and chromatographic retention behaviors that preclude mutual substitution in diagnostic or research settings [1][2]. Specifically, Hb Belliard (Lys→Asn) eliminates one positive charge, yielding a fast-moving anodal band on alkaline cellulose acetate electrophoresis; Hb Shaare Zedek (Lys→Glu) introduces a net two-charge shift and co-migrates with Hb H; while Hb Port Huron (Lys→Arg) preserves the positive charge and exhibits no electrophoretic separation from Hb A at all [1][3]. These biophysical differences directly impact detectability: a laboratory relying on electrophoretic screening alone would completely miss Hb Port Huron yet readily detect Hb Belliard, while capillary electrophoresis and HPLC systems may fail to distinguish Hb Belliard from other co-eluting variants without confirmatory DNA sequencing, as documented in the 2017 case where only sequencing provided definitive identification [4][5]. For procurement of reference materials, calibrators, or proficiency testing specimens, selecting the correct α56 variant is therefore non-negotiable—substitution with an incorrect positional analog would invalidate method validation, compromise external quality assessment schemes, and confound clinical diagnostic interpretation.

Hemoglobin Belliard: Quantitative Differentiation Evidence Against α56 Positional Variant Comparators


Electrophoretic Mobility: Hb Belliard Is Detectable by Standard Alkaline Electrophoresis, Unlike Hb Port Huron Which Is Electrophoretically Silent

On cellulose acetate electrophoresis at alkaline pH, Hb Belliard produces a distinct fast-moving abnormal band that migrates toward the anode, clearly separable from Hb A [1]. By contrast, Hb Port Huron—which also carries a mutation at α56(E5) but substitutes lysine with arginine (Lys→Arg)—exhibits no electrophoretic separation from Hb A under identical conditions, rendering it completely invisible to electrophoretic screening [2]. This differential arises because the Lys→Asn substitution in Hb Belliard eliminates a positive charge, while the Lys→Arg substitution in Hb Port Huron conserves the positive charge, producing no net charge alteration. For laboratories employing alkaline electrophoresis as a primary screening method, Hb Belliard yields a directly observable result, whereas Hb Port Huron would be missed entirely, leading to a false-negative screening outcome [2].

Hemoglobin variant detection Alkaline cellulose acetate electrophoresis Clinical laboratory diagnostics Hemoglobinopathy screening

Heterozygous Expression Level: Hb Belliard (~25%) Differs Quantitatively from Hb Thailand (~28%), Enabling Distinct Calibration Requirements

In the heterozygous state, Hb Belliard constitutes approximately 25% of total hemoglobin, as documented in the Globin Gene Server annotation derived from the original 1989 characterization [1]. This expression level is a critical parameter for quantitative hemoglobin analysis, as it differs measurably from Hb Thailand (α56 Lys→Thr), which reaches approximately 28% in heterozygotes [2]. The ~3 percentage-point difference in variant expression ratio between these two α56 position variants has practical implications for HPLC-based quantitation, where the area-under-the-curve for the variant peak relative to Hb A serves as a key identification criterion. Using an incorrect reference standard with a different expression ratio could bias calibration curves and lead to misquantification in clinical samples, particularly when integrated into automated HPLC analyzers that rely on expected retention time and peak area thresholds for variant calling [1][2].

Hemoglobin quantification Variant expression ratio HPLC quantitation Heterozygote phenotype

Anion Exchange HPLC Separability: Hb Belliard Is Chromatographically Resolvable, Unlike Hb Port Huron Which Co-Elutes with Hb A

Hb Belliard can be separated from Hb A by anion exchange HPLC, as documented in the Globin Gene Server annotation [1]. This stands in marked contrast to Hb Port Huron, for which 'no separation observed' is explicitly recorded under chromatography, with the carrier's HPLC pattern being consistent solely with an Hb E heterozygote pattern and not revealing the α-chain variant [2]. For Hb Belliard, structural confirmation was achieved through separation of tryptic peptides by reversed-phase HPLC followed by amino acid analysis and sequencing, demonstrating that the variant α-chain tryptic peptide (containing the Lys→Asn substitution) elutes at a distinct retention time relative to wild-type αT-6 peptide [1]. The chromatographic distinguishability of Hb Belliard is a key practical advantage for laboratories using HPLC-based screening platforms, as the variant can be flagged as an abnormal peak during routine Hb A1c or hemoglobinopathy analysis, whereas Hb Port Huron's co-elution with Hb A precludes chromatographic detection [2].

Anion exchange HPLC Hemoglobin variant chromatography Hb A1c interference Variant peak identification

Capillary Electrophoresis Peak Uniqueness: Hb Belliard Generates a Distinct, Identifiable Peak That Triggers Confirmatory Investigation

In the 2017 case report by Murthy and Benavides, Hb Belliard was initially detected because it produced a 'unique peak' on capillary electrophoresis (CE) that was not attributable to any common hemoglobin variant [1]. This unique CE signature prompted further investigation via DNA sequencing, which confirmed the Hb Belliard mutation. This stands in contrast to Hb Shaare Zedek, for which a 2024 study explicitly concluded that 'HPLC and CE systems cannot distinguish it from other Hbs, necessitating DNA analysis for accurate diagnosis' [2]. Specifically, Hb Shaare Zedek migrates to the Hb H zone on CE—a pattern shared with other fast-moving variants—and exhibits retention times (3.148–3.278 min on Premier Resolution HPLC) that overlap with other unidentified hemoglobin fractions, making CE-based identification ambiguous without molecular confirmation [2]. The fact that Hb Belliard's CE peak was sufficiently unique to trigger targeted DNA sequencing in the 2017 case, whereas Hb Shaare Zedek's CE profile is explicitly described as non-diagnostic, suggests that Hb Belliard possesses a comparatively more discriminative CE signature among the α56 variant subclass [1][2].

Capillary electrophoresis Hemoglobin variant peak identification Unique electrophoretic signature Diagnostic screening

DNA-Level Mutation Specificity: Hb Belliard (HBA1 c.171G>C/T) Is Genetically Distinct from All Other α56 Variants, Enabling PCR-Based Differentiation

Hb Belliard is caused by either HBA1:c.171G>C or HBA1:c.171G>T at the DNA level, both resulting in the same Lys→Asn protein substitution at α56 [1]. This mutation is genetically distinct from all other α56 positional variants: Hb Port Huron (HBA1:c.170A>G or HBA2:c.170A>G, Lys→Arg), Hb Thailand (presumed AAG→ACG, Lys→Thr), and Hb Shaare Zedek (HBA2:c.169A>G, Lys→Glu) [2][3][4]. Notably, Hb Belliard is specifically linked to the HBA1 gene, whereas Hb Shaare Zedek has been confirmed on HBA2, and Hb Port Huron has been detected on both HBA1 and HBA2 [2][4]. The ClinVar database records Hb Belliard under accession RCV000017182.3 with dbSNP identifier rs281860657, providing a standardized genetic reference for assay development [1]. This genetic specificity means that allele-specific PCR or sequencing-based confirmation can unambiguously distinguish Hb Belliard from other α56 variants, even when electrophoretic or chromatographic profiles are ambiguous—a critical consideration for reference material procurement where genetic identity verification is required for regulatory compliance [1].

DNA sequencing confirmation HBA1 genotyping Allele-specific PCR Molecular diagnosis of hemoglobinopathies

Hemoglobin Belliard: Evidence-Anchored Application Scenarios for Procurement and Scientific Use


External Quality Assessment (EQA) and Proficiency Testing Programs Requiring a Verifiable α-Chain Variant Control

Hb Belliard is an optimal EQA material for hemoglobinopathy screening programs because it is simultaneously detectable by three independent methods: alkaline cellulose acetate electrophoresis (distinct anodal band), anion exchange HPLC (separable from Hb A), and capillary electrophoresis (unique peak) [1][2]. This multi-method detectability enables EQA providers to design proficiency testing challenges that assess laboratory competence across all common screening platforms. The variant's clinically benign nature and normal oxygen affinity further support its safe handling and distribution as a non-hazardous reference material [1]. In contrast, Hb Port Huron—which shares the α56 position—would be unsuitable for electrophoretic or chromatographic EQA challenges because it is invisible to both methods [3].

HPLC and Capillary Electrophoresis Method Validation Requiring a Rare Variant with Known Retention Behavior

Laboratories validating new HPLC columns, capillary electrophoresis instruments, or hemoglobin separation methods can employ Hb Belliard as a characterized rare-variant challenge sample. The variant's documented separability from Hb A by anion exchange HPLC, combined with its unique CE peak signature, provides a verifiable benchmark for assessing instrument resolution and method sensitivity for detecting low-abundance α-chain variants [1][2]. Its ~25% heterozygous expression level offers a realistic, quantitatively defined target peak that tests the dynamic range and integration accuracy of automated analyzers, in contrast to more highly expressed variants like Hb Thailand (~28%) that may present different calibration challenges [1][3].

Allele-Specific PCR and DNA Sequencing Assay Development for Hemoglobinopathy Molecular Diagnosis

Hb Belliard genomic DNA or synthetic plasmid constructs carrying the HBA1:c.171G>C or c.171G>T mutation serve as genetically unique positive controls for developing and validating allele-specific PCR assays, Sanger sequencing protocols, and next-generation sequencing panels targeting α-globin gene variants [1]. The mutation's unambiguous nucleotide identity (differing from Hb Port Huron's c.170A>G and Hb Shaare Zedek's c.169A>G) allows for discrimination at the single-base level, making Hb Belliard reference material essential for verifying the analytical specificity of molecular diagnostic tests [1][2]. This application is particularly relevant given that HPLC and CE systems alone cannot definitively identify many α-chain variants, and DNA-level confirmation is increasingly mandated by clinical guidelines [2].

Hemoglobin Structural Biology Research on α56(E5) Position Effects on Heme Pocket Conformation and Subunit Interactions

The α56(E5) residue is located in the E5 helix near the heme-binding pocket, and substitution at this position can influence hemoglobin stability, oxygen affinity, and subunit interactions [1]. Hb Belliard (Lys→Asn) represents a unique physicochemical perturbation at this site: the replacement of a positively charged, long-side-chain lysine with a polar, uncharged asparagine that carries a shorter side chain. This contrasts with the other documented α56 substitutions—arginine (charge conserved, longer side chain), threonine (polar, uncharged, branched), and glutamic acid (negative charge introduced)—providing a comparative set for structure-function studies [1][3]. Despite the mutation's proximity to the heme pocket, Hb Belliard retains normal oxygen affinity and stability, making it a valuable 'neutral' comparator for understanding how specific α56 amino acid properties govern allosteric regulation and heme interaction in human hemoglobin [1].

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